molecular formula C18H18N2O5S B3661572 3-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid CAS No. 434307-35-4

3-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

Cat. No.: B3661572
CAS No.: 434307-35-4
M. Wt: 374.4 g/mol
InChI Key: WVYLLWLPCUDRDF-UHFFFAOYSA-N
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Description

3-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound characterized by its unique molecular structure This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 3-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multiple steps, starting with the preparation of the 3,5-dimethoxyphenyl derivativeThe final step involves the coupling of the intermediate with 2-methylbenzoic acid under controlled conditions to yield the target compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to modulate key signaling pathways in cells .

Comparison with Similar Compounds

When compared to similar compounds, 3-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

3-[(3,5-dimethoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-10-14(17(22)23)5-4-6-15(10)19-18(26)20-16(21)11-7-12(24-2)9-13(8-11)25-3/h4-9H,1-3H3,(H,22,23)(H2,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYLLWLPCUDRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147414
Record name 3-[[[(3,5-Dimethoxybenzoyl)amino]thioxomethyl]amino]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434307-35-4
Record name 3-[[[(3,5-Dimethoxybenzoyl)amino]thioxomethyl]amino]-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=434307-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[[(3,5-Dimethoxybenzoyl)amino]thioxomethyl]amino]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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